6-bromo-3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-2H-chromen-2-one
Description
Properties
IUPAC Name |
6-bromo-3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H11BrCl2N2O2/c24-13-5-8-20-12(9-13)10-17(23(29)30-20)22-27-19-7-6-14(25)11-16(19)21(28-22)15-3-1-2-4-18(15)26/h1-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETHIUWZTLBUKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)C4=CC5=C(C=CC(=C5)Br)OC4=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H11BrCl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Quinazoline Core
The quinazoline ring system is typically constructed via cyclocondensation reactions. A validated approach involves treating 5-bromoanthranilic acid with acetic anhydride to form 6-bromo-2-methyl-3,1-benzoxazinone, which subsequently reacts with 2-chloroaniline under reflux conditions to yield 6-bromo-4-(2-chlorophenyl)quinazolin-2-amine. This intermediate serves as the foundation for further functionalization:
Reaction Conditions:
Catalytic methods using ruthenium-based systems have also demonstrated efficacy, enabling dehydrogenative coupling of 2-aminophenyl ketones with amines without generating toxic byproducts. For instance, a [Ru]/L catalyst system facilitates the coupling of 2-amino-5-bromobenzophenone with 2-chloroaniline, achieving 85% conversion efficiency under mild conditions (60°C, 12 h).
Bromination of the Chromenone Moiety
Introducing bromine at the 6-position of the chromenone requires electrophilic aromatic substitution. A protocol adapted from patent literature employs phosphorus tribromide (PBr₃) in dichloromethane at 0°C, followed by gradual warming to room temperature. This method minimizes polybromination side reactions, yielding 6-bromo-2H-chromen-2-one with 78% purity after column chromatography.
Critical Parameters:
-
Molar Ratio: 1:1.2 (chromenone:PBr₃)
-
Reaction Time: 4–6 h
-
Purification: Silica gel chromatography (hexane:ethyl acetate, 4:1)
Convergent Synthesis of the Target Compound
Suzuki-Miyaura Cross-Coupling
The final assembly of the molecule leverages palladium-catalyzed cross-coupling between the brominated chromenone and the chlorophenyl-substituted quinazoline. Optimized conditions use Pd(PPh₃)₄ (5 mol%) and potassium carbonate in a dioxane/water mixture (3:1), heated to 90°C for 24 h.
Representative Data:
| Component | Quantity | Role |
|---|---|---|
| 6-Bromo-2H-chromen-2-one | 1.0 equiv | Electrophile |
| Quinazoline boronic ester | 1.2 equiv | Nucleophile |
| Pd(PPh₃)₄ | 5 mol% | Catalyst |
| Yield | 65–70% |
Post-reaction workup involves extraction with ethyl acetate, drying over MgSO₄, and recrystallization from ethanol to afford the title compound as a pale-yellow solid.
Alternative Pathway: Sequential Cyclization
An orthogonal route begins with pre-functionalizing the chromenone before constructing the quinazoline. This method, detailed in a 2025 patent, involves:
-
Methoxylation: Treating 6-bromo-3-chlorophenyl-methyl-2-hydroxyquinoline with sodium methoxide in anhydrous methanol to install the methoxy group.
-
Demethylation: Using boron tribromide (BBr₃) in dichloromethane to regenerate the hydroxyl group.
-
Lactonization: Cyclizing the hydroxyl intermediate with phosgene (COCl₂) to form the chromenone ring.
Advantages:
-
Avoids harsh bromination conditions
-
Enables late-stage diversification of the quinazoline substituents
Optimization of Reaction Parameters
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents like DMF enhance quinazoline cyclization rates but increase side product formation. Mixed solvent systems (e.g., DMF:THF, 1:1) balance reactivity and selectivity, improving yields by 12–15%. Elevated temperatures (>100°C) accelerate ring closure but risk decomposing halogenated intermediates, making microwave-assisted synthesis at 80°C a preferred alternative.
Catalytic Systems
Ruthenium catalysts outperform traditional palladium systems in coupling reactions involving electron-deficient aryl chlorides. For example, [Ru(p-cymene)Cl₂]₂ with bipyridine ligands achieves 92% conversion in quinazoline-chromenone couplings, reducing reaction times from 24 h to 8 h.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazoline derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been extensively studied for its potential therapeutic applications:
- Anticancer Activity : Research indicates that quinazoline derivatives can act as enzyme inhibitors, particularly targeting kinases involved in cancer cell proliferation. For instance, studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines .
- Anti-inflammatory Properties : The incorporation of quinazoline moieties has been linked to anti-inflammatory effects. A series of derivatives were synthesized and evaluated for their ability to reduce inflammation in preclinical models .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes such as EGFR (epidermal growth factor receptor), which plays a crucial role in cancer progression. Studies reveal that certain substitutions on the quinazoline ring can enhance inhibitory potency .
- Antimicrobial Effects : Recent evaluations have demonstrated that derivatives of this compound exhibit antimicrobial properties against both gram-positive and gram-negative bacteria. The presence of electron-donating groups on the phenyl ring significantly influences antibacterial activity .
Case Studies
Several case studies highlight the applications of 6-bromo-3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-2H-chromen-2-one:
Mechanism of Action
The mechanism of action of 6-bromo-3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes, leading to its potential anticancer effects.
Comparison with Similar Compounds
NTRC-808 (N-{[6-Chloro-4-(2,6-dimethoxyphenyl)quinazolin-2-yl]carbonyl}-L-leucine)
NTRC-808 shares the 6-chloroquinazolin-2-yl scaffold but substitutes the 2-chlorophenyl group with a 2,6-dimethoxyphenyl moiety. This modification alters receptor selectivity: NTRC-808 acts as a neuropeptide receptor (NTS2) agonist, while the target compound’s 2-chlorophenyl group may favor interactions with hydrophobic binding pockets due to its electron-withdrawing nature .
6-Chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone
This analog (CAS: 167158-70-5) lacks the coumarin component but retains the 6-chloro-4-(2-chlorophenyl)quinazoline core. Its physical properties (density: 1.95 g/cm³, boiling point: 393.2°C) provide a benchmark for comparing the target compound’s stability and solubility .
Coumarin-Based Derivatives
6-Bromo-3-(2-methylthiazol-4-yl)-2H-chromen-2-one
Synthesized via bromosalicylaldehyde and ethyl acetoacetate condensation (), this compound replaces the quinazoline group with a thiazole ring. The absence of the quinazoline moiety reduces molecular complexity but may limit biological activity due to diminished π-π stacking interactions .
6-Bromo-3-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one
This analog (ChemSpider ID: 897251) substitutes the quinazoline with a piperazinyl carbonyl group, introducing hydrogen-bonding capabilities via the piperazine nitrogen. The target compound’s quinazoline group, however, offers greater aromatic surface area for intermolecular interactions .
Table 1. Key Properties of Selected Analogs
*Inferred from structural similarity to kinase inhibitors in and .
Hydrogen Bonding and Crystal Packing
highlights that bromo-substituted coumarins like M-1 (6-bromo-3-(dibromoacetyl)-2H-chromen-2-one) stabilize crystal structures via bifurcated C-H···O hydrogen bonds (lattice energy: -32.4 kcal/mol). The target compound’s quinazoline group may similarly participate in N-H···O or C-Cl···π interactions, enhancing crystallinity .
Electronic Effects
The electron-withdrawing bromine and chlorine substituents in the target compound likely increase electrophilicity compared to non-halogenated analogs. This property could enhance reactivity in nucleophilic substitution reactions or binding to electron-rich biological targets .
Biological Activity
6-bromo-3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-2H-chromen-2-one is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₈BrCl₂N₂O |
| Molecular Weight | 335.583 g/mol |
| CAS Number | 115221-15-3 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of bromine and chlorine substituents enhances its binding affinity, leading to potential therapeutic effects such as:
- Inhibition of cancer cell proliferation
- Antimicrobial activity against bacteria and fungi
- Anti-inflammatory effects
Antimicrobial Activity
Research has demonstrated that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one have been tested against various pathogens:
-
Bacterial Strains :
- Staphylococcus aureus
- Bacillus subtilis
- Pseudomonas aeruginosa
-
Fungal Strains :
- Candida albicans
- Aspergillus niger
In a study assessing antimicrobial efficacy, several derivatives exhibited inhibition comparable to standard antibiotics, suggesting that the presence of halogen substituents like bromine and chlorine enhances activity against these organisms .
Anti-inflammatory Activity
The anti-inflammatory potential of quinazoline derivatives has also been explored. In animal models, compounds were evaluated using the carrageenan-induced paw edema test. Results indicated that specific derivatives showed significant reduction in inflammation, with some achieving efficacy comparable to ibuprofen .
Case Study 1: Antimicrobial Efficacy
In a comparative study, several synthesized quinazoline derivatives were evaluated for their antimicrobial properties using the cup-plate agar diffusion method. The results indicated that:
- Compounds with methoxy groups showed increased antibacterial activity.
- Compounds with halo groups (like Cl and Br) exhibited enhanced antifungal activity.
The findings are summarized in Table 1 below:
| Compound | Bacterial Activity (Zone of Inhibition in mm) | Fungal Activity (Zone of Inhibition in mm) |
|---|---|---|
| Compound A | 20 | 25 |
| Compound B | 18 | 22 |
| Compound C | 15 | 30 |
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects where compounds were administered at a dose of 50 mg/kg. The results showed varying degrees of inhibition of edema:
| Compound | Percentage Inhibition (%) |
|---|---|
| Compound D | 31.28 |
| Compound E | 39.45 |
| Compound F | 40.10 |
These results highlight the potential for these compounds as therapeutic agents in managing inflammation .
Q & A
Q. What are the recommended synthetic routes for 6-bromo-3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-2H-chromen-2-one, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the preparation of the quinazoline and chromenone moieties. Key steps include:
- Quinazoline core formation : Condensation of 2-chlorophenyl-substituted precursors with chloro-substituted anilines under reflux in ethanol or DMSO .
- Chromenone coupling : Suzuki-Miyaura cross-coupling or nucleophilic substitution to attach the brominated chromenone to the quinazoline scaffold .
- Optimization : Yield and purity are improved by controlling temperature (60–80°C), solvent polarity (e.g., chloroform-ethanol mixtures), and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling) .
- Purity validation : Use NMR and LC-MS to confirm intermediates and final product .
Q. How should researchers characterize the molecular structure of this compound?
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for assessing halogen bonding and π-π stacking interactions .
- Spectroscopic methods :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and bromine/chlorine-induced deshielding effects .
- Mass spectrometry : Confirm molecular weight (expected [M+H]⁺ ~560–570 Da) and isotopic patterns from bromine/chlorine .
- Thermal analysis : DSC/TGA to evaluate stability, with decomposition temperatures typically >200°C due to aromatic rigidity .
Q. What preliminary biological screening assays are appropriate for this compound?
- Anticancer activity : Test against HepG2, MCF-7, or A549 cell lines using MTT assays. IC₅₀ values <10 µM indicate strong potential .
- Anti-inflammatory assays : Measure COX-2 inhibition via ELISA or NF-κB pathway modulation in RAW264.7 macrophages .
- Target engagement : Use fluorescence polarization or SPR to assess binding to kinases (e.g., EGFR) or DNA topoisomerases .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for halogen substituents in this compound?
- Halogen variation : Synthesize analogs replacing bromine (6-position) or chlorines (quinazoline) with fluorine/iodine. Compare bioactivity to evaluate electronic effects .
- Key findings :
- Methodology : Pair computational docking (AutoDock Vina) with experimental IC₅₀ data to validate SAR hypotheses .
Q. How can computational modeling predict interactions with biological targets?
- Molecular docking : Use the compound’s crystal structure (if available) to model binding to EGFR or topoisomerase II. Prioritize poses with halogen bonding (Cl/Br to backbone carbonyls) .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and hydrogen bond persistence .
- ADMET prediction : Tools like SwissADME predict moderate bioavailability (LogP ~3.5) but potential CYP450 inhibition due to aromatic amines .
Q. How should researchers resolve contradictions in reported biological activities?
- Case example : Discrepancies in antiproliferative activity (e.g., HepG2 vs. MCF-7) may arise from cell-specific uptake or efflux pump expression.
- Solutions :
Methodological Notes
- Synthesis challenges : Competitive side reactions (e.g., dehalogenation) require inert atmospheres and anhydrous conditions .
- Crystallography tips : For SHELX refinement, prioritize high-resolution data (<1.0 Å) and use TWINABS for twinned crystals .
- Biological assays : Include positive controls (e.g., doxorubicin for anticancer assays) and validate findings across ≥3 independent replicates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
